2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine

Catalog No.
S13653761
CAS No.
42030-98-8
M.F
C10H8ClN3O2
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine

CAS Number

42030-98-8

Product Name

2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine

IUPAC Name

2-chloro-4-methoxy-6-phenoxy-1,3,5-triazine

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C10H8ClN3O2/c1-15-9-12-8(11)13-10(14-9)16-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

BEFZTDISUQQAPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)Cl)OC2=CC=CC=C2

2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine is a heterocyclic organic compound belonging to the triazine family. Its molecular structure features a triazine ring substituted with a chlorine atom, a methoxy group, and a phenoxy group. This unique combination of substituents contributes to its chemical reactivity and potential biological activities. The compound is primarily recognized for its applications in medicinal chemistry and agrochemicals, where it serves as an important building block for synthesizing more complex molecules.

The chemical behavior of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine includes several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The methoxy and phenoxy groups can undergo oxidation or reduction reactions under specific conditions, allowing for the modification of the compound's properties.
  • Hydrolysis: In the presence of water or aqueous bases, hydrolysis can occur, resulting in hydroxyl derivatives of the compound.

Research indicates that 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine exhibits significant biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of triazine compounds can inhibit key enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase . The compound's ability to interact with biological targets makes it a candidate for further exploration in therapeutic applications.

The synthesis of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine typically involves the following steps:

  • Formation of Intermediate: Cyanuric chloride is reacted with methanol in the presence of a base (e.g., sodium hydroxide) to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Reaction with Phenol: The intermediate is then treated with phenol under basic conditions to produce 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine.

2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine finds diverse applications across various fields:

  • Medicinal Chemistry: Used as a precursor in synthesizing pharmaceuticals due to its biological activity.
  • Agricultural Chemicals: Employed in developing herbicides and pesticides due to its effectiveness against certain pests and diseases.
  • Material Science: Acts as a building block for specialty chemicals and polymers with desired properties.

Interaction studies highlight the compound's potential in targeting specific enzymes associated with diseases. For instance, research has focused on its inhibitory effects on acetylcholinesterase and β-secretase enzymes. These studies reveal that modifications in the triazine structure can significantly impact its binding affinity and biological efficacy . Molecular docking studies provide insights into how these compounds interact at the molecular level.

Several compounds share structural similarities with 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-4,6-dimethoxy-1,3,5-triazineLacks phenoxy groupDifferent reactivity profile
2-Amino-4-methoxy-6-phenoxy-1,3,5-triazineContains an amino group instead of chlorineAltered biological activity
2-Chloro-4,6-diphenoxy-1,3,5-triazineContains two phenoxy groupsEnhanced stability and potentially different properties
2-Chloro-4-(2,4-difluorophenoxy)-6-methoxy-1,3,5-triazineSubstituted with difluorophenyl groupIncreased lipophilicity and altered biological activity

Uniqueness

The uniqueness of 2-Chloro-4-methoxy-6-phenoxy-1,3,5-triazine lies in its specific combination of chloro, methoxy, and phenoxy substituents on the triazine ring. This configuration not only influences its chemical reactivity but also enhances its potential therapeutic applications compared to other triazine derivatives.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

237.0305042 g/mol

Monoisotopic Mass

237.0305042 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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